molecular formula C22H30ClNO2 B1679653 Propoxyphene hydrochloride CAS No. 1639-60-7

Propoxyphene hydrochloride

Cat. No. B1679653
CAS RN: 1639-60-7
M. Wt: 375.9 g/mol
InChI Key: QMQBBUPJKANITL-MYXGOWFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propoxyphene hydrochloride is an opioid analgesic used to relieve mild to moderate pain . It is part of a group of drugs called narcotic pain relievers . It is sold under various names such as Darvon and Darvon-N . It is a white crystalline powder with a bitter taste and is freely soluble in water .


Synthesis Analysis

The synthesis of α-d-propoxyphene hydrochloride involves an acid chloride reaction between propionyl chloride and α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (d-oxyphene) with small amounts of thionyl chloride . This method improves yield and substantially simplifies purification .


Molecular Structure Analysis

The molecular formula of Propoxyphene hydrochloride is C22H29NO2 . The average mass is 339.471 Da and the monoisotopic mass is 339.219818 Da .


Physical And Chemical Properties Analysis

Propoxyphene hydrochloride is a readily soluble drug . It is a white crystalline powder with a bitter taste and is freely soluble in water .

Scientific Research Applications

Propoxyphene Use Among Elderly Populations

Research by Kamal-Bahl et al. (2003) explored the prevalence of Propoxyphene use among elderly Medicare beneficiaries, highlighting concerns about its appropriateness given the potential risks and side effects associated with its use in older adults. This study underscores the need for cautious prescription practices, particularly among vulnerable populations (Kamal-Bahl, Doshi, Stuart, & Briesacher, 2003).

Detection of Propoxyphene in Biological Samples

Rana et al. (2006) described a method for detecting Propoxyphene in oral fluid, employing solid-phase extraction and gas chromatography-mass spectrometry. This technique provides a reliable means of monitoring Propoxyphene intake, which can be particularly useful in clinical and forensic settings (Rana, Moore, Vincent, Coulter, Agrawal, & Soares, 2006).

Health Risks and Pharmacodynamics

Barkin, Barkin, and Barkin (2006) critically reviewed Propoxyphene's efficacy as a weak opioid analgesic, discussing its arrhythmogenic potential and other health risks that outweigh its therapeutic benefits. This comprehensive analysis questions the continued use of Propoxyphene in clinical practice and suggests alternatives for managing pain (Barkin, Barkin, & Barkin, 2006).

Safety in Dialysis Patients

Bailie and Johnson (2002) addressed the safety of Propoxyphene use in patients undergoing dialysis, considering the unique pharmacokinetic challenges faced by this group. Their findings call for careful consideration of analgesic use in end-stage renal disease (ESRD) patients to avoid adverse outcomes (Bailie & Curtis A. Johnson, 2002).

Presence of Titanium Pigment in Drug Addicts

De Lima et al. (2004) reported on the anatomic-pathologic findings of titanium pigment in organs of drug addicts who had intravenously injected crushed Propoxyphene hydrochloride tablets. This study highlights the forensic relevance of such findings in understanding the broader impacts of drug abuse on health (De Lima, Dos Santos, Demachki, & Lazo, 2004).

Safety And Hazards

The U.S. Food and Drug Administration (FDA) recommends against the continued prescribing and use of propoxyphene because new data show that the drug can cause serious toxicity to the heart, even when used at therapeutic doses . Overdose of propoxyphene may present with signs and symptoms of propoxyphene overdose .

properties

IUPAC Name

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQBBUPJKANITL-MYXGOWFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048913
Record name Propoxyphene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propoxyphene hydrochloride

CAS RN

1639-60-7
Record name Dextropropoxyphene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxyphene hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, .alpha.-[(1R)-2-(dimethylamino)-1-methylethyl]-.alpha.-phenyl-, 1-propanoate, hydrochloride (1:1), (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propoxyphene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextropropoxyphene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOXYPHENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB2TL9PS0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propoxyphene hydrochloride
Reactant of Route 2
Reactant of Route 2
Propoxyphene hydrochloride
Reactant of Route 3
Reactant of Route 3
Propoxyphene hydrochloride
Reactant of Route 4
Reactant of Route 4
Propoxyphene hydrochloride
Reactant of Route 5
Reactant of Route 5
Propoxyphene hydrochloride
Reactant of Route 6
Reactant of Route 6
Propoxyphene hydrochloride

Citations

For This Compound
1,620
Citations
RR Miller, A Feingold, J Paxinos - JAMA, 1970 - jamanetwork.com
A review of the published literature on propoxyphene hydrochloride was undertaken to determine if the wide popularity of the drug is justified. Only double-blind studies were reviewed; …
Number of citations: 109 jamanetwork.com
NE Gary, JF Maher, MH DeMyttenaere… - Archives of internal …, 1968 - jamanetwork.com
Poisoning due to accidental or intentional ingestion of large quantities of propoxyphene hydrochloride (Darvon) has been reported 15 times. Many types of intoxications have been …
Number of citations: 56 jamanetwork.com
RR Miller - American Journal of Health-System Pharmacy, 1977 - academic.oup.com
… ^ It is doubtful that propoxyphene hydrochloride- 65 mg pro vides an analgesic effect equal to that of aspirin 650 mg. There is no conclusive evidence that combinations of …
Number of citations: 48 academic.oup.com
JL Claghorn, JC Schoolar - JAMA, 1966 - jamanetwork.com
… Propoxyphene hydrochloride appears to occupy an intermediate position between this group and the narcotic drugs proper. While there is, as yet, no large social problem with …
Number of citations: 44 jamanetwork.com
A Sunshine, E Laska, J Slafta, E Fleischman - Toxicology and Applied …, 1971 - Elsevier
… propoxyphene hydrochloride, 32 mg. Parallel doseresponse curves were obtained for propoxyphene hydrochloride … times more effective than propoxyphene hydrochloride, even though …
Number of citations: 32 www.sciencedirect.com
D Trop, L Kenny, BR Grad - Canadian Anaesthetists' Society Journal, 1979 - Springer
To compare the analgesic activity of nefopam HCl with d-propoxyphene HCl, 85 male and 40 female in-patients, between 18 and 73 years of age, suffering moderate to severe …
Number of citations: 15 link.springer.com
SM Chernish, RL Wolen, BE Rodda - Clinical Toxicology, 1972 - Taylor & Francis
… Thus, on any one day of the study a subject received 130 mg of propoxyphene hydrochloride … All subjects were administered propoxyphene hydrochloride with and without activated …
Number of citations: 27 www.tandfonline.com
RC Baselt, JA Wright, JE Turner, RH Cravey - Archives of Toxicology, 1975 - Springer
Propoxyphene and its major metabolite norpropoxyphene have been determined in blood and liver in 29 cases of death in which propoxyphene, either as the hydrochloride or as the …
Number of citations: 46 link.springer.com
A Baptisti Jr, CM Gruber Jr, EL Santos - Toxicology and Applied …, 1971 - Elsevier
… The enigma of this study is the relationship between the blank and propoxyphene hydrochloride, 50 mg. All the following were lower for this dose of propoxyphene hydrochloride than …
Number of citations: 18 www.sciencedirect.com
CM Gruber, CL Miller, J Finneran… - Journal of Pharmacology …, 1956 - Citeseer
METHODS. Five medications in identically appearing capsules were administered orally five times daily to patients with chronic pain produced by any illness(peripheral vascular …
Number of citations: 42 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.